N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
Description
Historical Development and Discovery Context
The discovery of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is rooted in the broader historical trajectory of sulfonamide chemistry. Sulfonamides first gained prominence in the 1930s with the introduction of prontosil, a prodrug metabolized to sulfanilamide, which revolutionized antibacterial therapy. Over subsequent decades, structural modifications of the sulfonamide core expanded their applications beyond antimicrobial activity into enzyme inhibition, receptor modulation, and hybrid molecule development.
This compound emerged as part of late 20th-century efforts to optimize sulfonamide scaffolds for enhanced pharmacokinetic and pharmacodynamic properties. Its design combines a benzamide moiety—a common feature in protease inhibitors and receptor antagonists—with a piperidine-sulfonamide group, which improves solubility and target affinity. Early synthetic routes focused on nucleophilic substitution reactions between benzamide precursors and piperidine sulfonyl chlorides, with later refinements emphasizing green chemistry principles to reduce toxic byproducts.
Positioning Within Sulfonamide Pharmacophore Research
This compound occupies a unique niche in pharmacophore research due to its dual functionalization:
Comparative studies with other sulfonamide derivatives reveal that the piperidine moiety in this compound occupies a hydrophobic pocket adjacent to the HBA1 region, a configuration shared with selective 5-HT~7~ receptor ligands. This structural alignment suggests potential cross-reactivity with G-protein-coupled receptors (GPCRs) and ion channels, though empirical validation remains ongoing.
Structural Classification and Benzamide-Sulfonamide Hybrid Significance
The compound belongs to the benzamide-sulfonamide hybrid class, characterized by:
- Benzamide core : Provides planar aromaticity for π-π stacking interactions with tyrosine or tryptophan residues.
- Sulfonamide linker : Introduces conformational rigidity and hydrogen-bonding capacity.
- Piperidine tail : Contributes to 3D bulkiness, modulating steric interactions with target proteins.
This hybrid architecture enables multitarget engagement, as demonstrated in recent studies where analogous structures inhibited both dihydropteroate synthase (DHPS) and bacterial membrane integrity. The ethylene spacer between the sulfonamide and benzamide groups further allows torsional flexibility, accommodating diverse binding geometries.
Contemporary Research Objectives and Investigational Scope
Current investigations prioritize three domains:
1. Synthetic Methodology Optimization
Recent protocols employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >85%. Solvent systems have shifted from dichloromethane to cyclopentyl methyl ether (CPME), aligning with green chemistry initiatives.
2. Biological Target Exploration
- Enzyme inhibition : Preliminary assays indicate IC~50~ values of 2.1 µM against carbonic anhydrase IX, a cancer-associated isoform.
- Antimicrobial activity : Structural analogs exhibit EC~50~ values of 2.02 µg mL^-1^ against Xanthomonas oryzae, surpassing commercial agrochemicals.
3. Computational Modeling Molecular dynamics simulations predict strong binding to the ATP-binding cleft of heat shock protein 90 (HSP90), with ΔG values of -9.8 kcal mol^-1^. These findings are driving synthetic campaigns to derivatize the piperidine ring with substituents that enhance HSP90 affinity.
Properties
IUPAC Name |
N-(2-piperidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-14(13-7-3-1-4-8-13)15-9-12-20(18,19)16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSRCXAUPSDRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide typically involves the reaction of piperidine with benzoyl chloride in the presence of a base, followed by sulfonylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Sulfonamide Bond Cleavage
The piperidine-sulfonyl group undergoes cleavage under acidic or basic hydrolysis conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (110°C, 8h) | Benzamide derivative + H₂SO₃ | 78% |
| Basic Hydrolysis | 2M NaOH, 80°C, 12h | Ethylamine intermediate + SO₃²⁻ | 65% |
Mechanistic studies suggest protonation of the sulfonamide nitrogen in acidic conditions weakens the S–N bond, while hydroxide ions directly attack the electrophilic sulfur in basic conditions .
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack:
| Nucleophile | Reagent | Conditions | Product |
|---|---|---|---|
| Piperidine | Piperidine, DCM, RT | N-substituted piperidine derivative | 85% (by GC-MS) |
| Grignard Reagent | CH₃MgBr, THF, 0°C → RT | Alkylated benzamide | 62% (isolated) |
Steric hindrance from the piperidine ring limits substitution at the sulfonyl group’s para position.
Oxidation Reactions
The ethyl linker and aromatic ring are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 4h | Benzoic acid derivative | Carboxylic acid synthesis |
| H₂O₂/Fe²⁺ | EtOH, RT, 2h | Sulfone-stabilized radical | Polymer chemistry |
Controlled oxidation preserves the sulfonamide group while modifying the benzamide moiety.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reducing Agent | Conditions | Target Group | Outcome |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3h | Sulfonyl group | Thioether formation (20% yield) |
| H₂/Pd-C | MeOH, 50 psi, 6h | Aromatic nitro groups | Amine intermediate |
The sulfonyl group shows partial resistance to strong reducing agents, enabling selective transformations .
Coupling Reactions
The benzamide moiety participates in cross-coupling reactions:
| Reaction | Catalyst/Reagent | Conditions | Application |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | DMF, 80°C, 12h | Alkynylated derivatives |
| Amide Bond Formation | EDCI/HOBt, DIPEA | DCM, RT, 24h | Peptide-like analogs |
These reactions enable modular derivatization for structure-activity relationship (SAR) studies .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic systems:
| Conditions | Product | Key Feature |
|---|---|---|
| PPA, 120°C, 5h | Quinazolinone fused derivative | Enhanced π-stacking ability |
| POCl₃, reflux, 8h | Thiazole-containing compound | Bioactive scaffold |
Cyclized derivatives show improved binding affinity in enzyme inhibition assays.
Functional Group Interconversion
The sulfonamide group serves as a handle for further modifications:
| Reaction | Reagent | Product |
|---|---|---|
| Sulfonamide → Sulfonate Ester | SOCl₂, EtOH | Ethyl sulfonate ester |
| Sulfonamide → Sulfonimidate | ClTi |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[2-(piperidine-1-sulfonyl)ethyl]benzamide serves as a crucial building block in organic synthesis. Its sulfonamide group enhances reactivity, allowing for the formation of various derivatives through functional group transformations. This compound can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Reagent in Organic Reactions
The compound is also employed as a reagent in several organic reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for creating diverse chemical entities. For instance, it can facilitate the formation of amide bonds in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .
Biological Research
Biochemical Probes
In biological studies, this compound has been investigated as a biochemical probe to study protein-ligand interactions. Its structure allows it to bind selectively to certain proteins, enabling researchers to explore the dynamics of these interactions and their implications in cellular processes .
Immunomodulatory Effects
Recent studies have highlighted the compound's potential immunomodulatory effects. For example, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways in immune cells. This activation is crucial for regulating immune responses and could lead to novel therapeutic strategies for managing inflammatory diseases .
Pharmaceutical Applications
Therapeutic Properties
this compound is being explored for its potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Preliminary research indicates that it may inhibit specific enzymes or receptors involved in pain pathways, suggesting its utility as a pain management agent .
Drug Development
The compound's role as an intermediate in drug synthesis is noteworthy. It can be used to develop new pharmaceuticals targeting various conditions, including chronic pain and inflammatory disorders. Its sulfonamide moiety is particularly advantageous for enhancing solubility and bioavailability of drug candidates .
Industrial Applications
Material Development
In industrial settings, this compound finds applications in the development of new materials. Its chemical properties allow it to be incorporated into polymers and other materials that require specific functional characteristics .
Intermediate in Pharmaceutical Manufacturing
The compound serves as an important intermediate in large-scale pharmaceutical manufacturing processes. Its ability to undergo various chemical transformations efficiently makes it suitable for producing active pharmaceutical ingredients (APIs) with high yield and purity .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor functions. The benzamide moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Modified Benzamide Substituents
a) N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA)
- Structural Features : Incorporates an iodine atom and methoxy group at the 3- and 4-positions of the benzamide ring.
- Biological Activity: High tumor uptake and retention in prostate xenografts, with rapid blood clearance. Used for sigma receptor-targeted imaging .
- Key Difference : The iodine substitution enables radioimaging but may reduce metabolic stability compared to the sulfonyl group in the parent compound.
b) N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Features : Replaces the sulfonyl-piperidine group with a 3,4-dimethoxyphenethyl chain.
- Biological Activity : Primarily studied for its role in melatonin pathway modulation in Plasmodium infections .
- Key Difference : Lacks the sulfonyl-piperidine moiety, resulting in divergent biological targets (melatonin vs. sigma receptors).
c) N-[2-(1H-indol-3-yl)ethyl]benzamide
- Structural Features : Substitutes piperidine sulfonyl with an indole-ethyl group.
- Biological Activity : Blocks melatonin-induced synchronization in Plasmodium falciparum but lacks standalone activity .
- Key Difference : The indole group shifts activity toward antiparasitic pathways rather than anticancer applications.
Sulfonamide and Piperidine-Containing Analogues
a) N-(piperidin-1-yl)benzenesulfonamide Derivatives
- Structural Features : Retain the piperidine-sulfonamide core but lack the ethyl-benzamide linker.
- Biological Activity : Broad-spectrum antimicrobial activity (Gram-positive bacteria, fungi) .
- Key Difference : Absence of the benzamide group reduces sigma receptor affinity but enhances antimicrobial potency.
b) 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
- Structural Features : Feature a benzyl-piperidine backbone with substituted benzamide groups.
- Biological Activity : Potent acetylcholinesterase (AChE) inhibition (IC50 = 0.56 nM for compound 21) .
- Key Difference : Bulky para-substituents on benzamide (e.g., benzylsulfonyl) enhance AChE binding, whereas the sulfonyl-ethyl group in the parent compound favors sigma receptor interaction.
Hybrid Derivatives with Heterocyclic Moieties
a) N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Structural Features : Integrates a thiadiazole ring and piperidinylethylthio linker.
- Biological Activity : Evaluated for AChE inhibition via docking studies; moderate activity reported .
b) N-Benzimidazol-1-yl methyl-benzamide Derivatives
- Structural Features : Combine benzimidazole and benzamide via a methyl linker.
- Biological Activity : Anti-inflammatory and analgesic effects with low gastric toxicity .
- Key Difference : Benzimidazole substitution shifts activity toward cyclooxygenase (COX) inhibition, unrelated to sigma receptor pathways.
Comparative Analysis Table
Key Structural-Activity Insights
- Sulfonyl-Piperidine Role: Enhances sigma receptor binding and metabolic stability compared to non-sulfonylated analogues .
- Substituent Position : Para-substituted bulky groups (e.g., benzylsulfonyl) in benzamide derivatives maximize enzyme inhibition (e.g., AChE) .
- Linker Flexibility : Ethyl linkers improve pharmacokinetics, whereas rigid heterocycles (e.g., thiadiazole) may reduce target engagement .
Biological Activity
N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide backbone with a piperidine sulfonyl group, which contributes to its biological activity. The sulfonamide moiety is known for its role in modulating enzyme activity and influencing cellular pathways.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This binding can alter their activity, leading to various biological effects. The exact targets may vary depending on the context of use, but several studies have highlighted its role in:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to downstream effects on metabolic pathways.
- Modulation of Immune Responses : Research indicates that it may enhance the release of immunostimulatory cytokines, particularly in the presence of Toll-like receptor (TLR) agonists .
- Anti-inflammatory Effects : The compound has been associated with inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds. For instance:
- Minimum Inhibitory Concentration (MIC) : In a study involving piperidinothiosemicarbazone derivatives, compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains .
Cytotoxicity Assays
Cytotoxicity assays have been conducted to assess the safety profile of the compound:
- Half-maximal Inhibitory Concentration (IC50) : In vitro tests using HaCaT cells indicated that certain derivatives demonstrated low cytotoxicity, with SI (selectivity index) values greater than 1.0, suggesting non-toxic profiles at effective antimicrobial concentrations .
Case Studies
- Immunomodulatory Effects : A study reported that this compound analogs enhanced NF-κB activation in THP-1 cells when stimulated with LPS, indicating potential use as immunomodulators .
- Anti-Acetylcholinesterase Activity : Research on piperidine derivatives revealed that modifications in the benzamide structure could lead to enhanced anti-acetylcholinesterase (anti-AChE) activity, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity | Key Findings |
|---|---|---|---|
| Compound A | Benzamide + Sulfonyl | Anti-inflammatory | Inhibits NF-κB |
| Compound B | Piperidine + Acetate | Antimicrobial | MIC 0.5 μg/mL against M. tuberculosis |
| This compound | Benzamide + Piperidine Sulfonyl | Immunomodulatory, Antimicrobial | Enhances cytokine release |
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[2-(piperidine-1-sulfonyl)ethyl]benzamide derivatives?
Synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and amidation. For example:
- Step 1 : React piperidine with sulfonyl chloride to form the piperidine-sulfonyl intermediate.
- Step 2 : Couple this intermediate with ethylenediamine derivatives via nucleophilic substitution.
- Step 3 : Perform benzoylation using activated benzoyl chlorides in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .
- Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC), and products are purified via recrystallization or column chromatography .
Q. How is structural confirmation of this compound achieved?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, sulfonyl group at δ 3.1–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 365.15).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths (e.g., monoclinic P21/n space group with β = 108.5°) .
Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) inhibition?
- Ellman’s Method : Measure AChE activity via hydrolysis of acetylthiocholine, producing thiocholine that reacts with DTNB to yield a yellow chromophore (λ = 412 nm).
- IC₅₀ Determination : Dose-response curves are generated using serial dilutions (e.g., compound 21 in showed IC₅₀ = 0.56 nM).
- Selectivity Screening : Compare inhibition against butyrylcholinesterase (BuChE) to assess specificity (e.g., 18,000-fold selectivity for AChE over BuChE) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) analyzed for piperidine-sulfonyl benzamide derivatives?
- Substituent Variation : Introduce bulky para-substituents (e.g., benzylsulfonyl) to enhance AChE binding via hydrophobic interactions.
- Key Findings : N-Alkylation (e.g., methyl) increases potency by reducing steric hindrance, while electron-withdrawing groups improve sulfonyl stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in AChE’s catalytic gorge. Validate with experimental IC₅₀ values .
Q. What role does molecular docking play in optimizing therapeutic candidates?
- Protocol : Dock derivatives into AChE’s active site (PDB: 1ACJ) using flexible ligand protocols. Score binding affinities (ΔG) and identify key residues (e.g., Trp286, Phe295).
- Validation : Correlate docking scores with in vitro IC₅₀. For example, compound 21’s high affinity (Ki = 0.2 nM) aligns with its π-π stacking and hydrogen-bonding interactions .
Q. How are antiarrhythmic properties of related benzamide derivatives evaluated?
Q. What in vivo models assess cognitive enhancement potential?
Q. How does crystallography aid in understanding pharmacological interactions?
- Structure Determination : Solve crystal structures to visualize intermolecular interactions (e.g., hydrogen bonds between sulfonyl groups and His440 in AChE).
- Impact : Confirms stereochemical accuracy and guides rational design (e.g., optimizing substituents to fit AChE’s peripheral anionic site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
